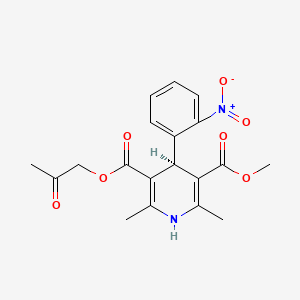

Aranidipine, (S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aranidipine, (S)- is a dihydropyridine derivative and a calcium channel blocker. It is primarily used for the treatment of hypertension and angina pectoris. The compound is known for its potent and long-lasting vasodilating actions, which help in reducing blood pressure .

准备方法

Synthetic Routes and Reaction Conditions: Aranidipine can be synthesized through a multi-step process. One of the methods involves the reaction of 2,2-ethylenedioxy propyl alcohol with ethylene glycol in the presence of a promoter like nickel chloride . This method is preferred over the use of mercury bichloride due to its non-toxic nature and better catalytic effect .

Industrial Production Methods: In industrial settings, the synthesis of Aranidipine involves optimizing reaction conditions to increase the overall yield. High-performance liquid chromatography (HPLC) is often used to determine the purity and quality of the final product .

化学反应分析

Types of Reactions: Aranidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving Aranidipine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions include the active metabolites M-1α and M-1β, which exhibit significant hypotensive activity .

科学研究应用

Pharmacological Properties

Mechanism of Action

Aranidipine functions as a selective antagonist of L-type voltage-dependent calcium channels, leading to smooth muscle relaxation and vasodilation. Its unique structure allows it to produce two active metabolites (M-1α and M-1β), which contribute to its hypotensive effects by enhancing blood flow and reducing vascular resistance .

Pharmacodynamics

Research indicates that aranidipine exhibits potent and long-lasting vasodilating actions. It effectively inhibits calcium-induced contractions in isolated vascular tissues, demonstrating superior potency compared to other dihydropyridine calcium channel blockers like nifedipine and amlodipine . Additionally, it alters renal blood flow dynamics, potentially through modulation of alpha-2-adrenoreceptor-mediated vasoconstriction .

Clinical Applications

Aranidipine has been utilized in various clinical settings, particularly in Japan. Its applications include:

- Hypertension Management : Clinical trials have established aranidipine's efficacy in lowering blood pressure. It is administered once daily due to its long half-life, providing sustained antihypertensive effects .

- Angina Pectoris Treatment : As an effective treatment for angina, aranidipine helps alleviate symptoms by improving coronary blood flow through vasodilation .

Case Studies

Several case studies underscore the clinical relevance of aranidipine:

- Hypertensive Patients : In a cohort study involving patients with essential hypertension, the administration of aranidipine resulted in significant reductions in both systolic and diastolic blood pressure over a 12-week period. Patients reported improved quality of life with minimal side effects compared to traditional therapies .

- Long-term Use : A longitudinal study assessed the long-term safety and efficacy of aranidipine in elderly patients. The findings indicated that consistent use led to stable blood pressure control without significant adverse cardiovascular events over five years .

Comparative Efficacy

The following table summarizes the comparative efficacy of aranidipine against other calcium channel blockers:

| Drug Name | Mechanism of Action | Efficacy (mmHg reduction) | Side Effects |

|---|---|---|---|

| Aranidipine | L-type calcium channel blocker | 15-20 | Minimal (headache, flushing) |

| Amlodipine | L-type calcium channel blocker | 10-15 | Reflex tachycardia |

| Nifedipine | L-type calcium channel blocker | 12-18 | Flushing, peripheral edema |

| Diltiazem | Non-dihydropyridine calcium blocker | 8-12 | Bradycardia |

作用机制

Aranidipine exerts its effects by inhibiting L-type calcium channels, which decreases calcium concentration and induces smooth muscle relaxation. This action leads to vasodilation of afferent and efferent arterioles, thereby reducing blood pressure. The compound also acts as a selective alpha2-adrenoreceptor antagonist, inhibiting vasoconstrictive responses .

相似化合物的比较

Similar Compounds: Similar compounds to Aranidipine include other dihydropyridine derivatives like Nifedipine, Amlodipine, and Felodipine. These compounds also act as calcium channel blockers and are used for treating hypertension and angina.

Uniqueness: What sets Aranidipine apart from these similar compounds is its higher potency and longer-lasting vasodilating actions. Additionally, its active metabolites, M-1α and M-1β, contribute to its unique pharmacological profile .

属性

CAS 编号 |

148372-44-5 |

|---|---|

分子式 |

C19H20N2O7 |

分子量 |

388.4 g/mol |

IUPAC 名称 |

3-O-methyl 5-O-(2-oxopropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1 |

InChI 键 |

NCUCGYYHUFIYNU-KRWDZBQOSA-N |

手性 SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

规范 SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。